molecular formula C9H7FN4O B2877083 N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide CAS No. 2308314-38-5

N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide

Cat. No.: B2877083
CAS No.: 2308314-38-5
M. Wt: 206.18
InChI Key: SXPWOWKXSXIUJW-UHFFFAOYSA-N
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Description

N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide typically involves the formation of the triazolopyridine core followed by functionalization to introduce the prop-2-enamide group. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can be adapted for industrial purposes to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide
  • N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide

Uniqueness

N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O/c1-2-8(15)12-9-11-7-4-3-6(10)5-14(7)13-9/h2-5H,1H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPWOWKXSXIUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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